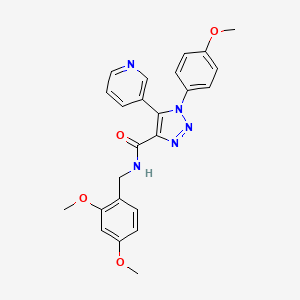

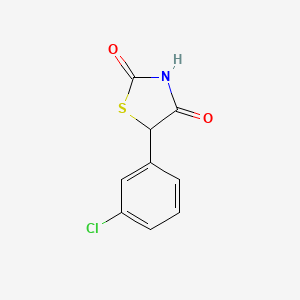

![molecular formula C19H17N3O4S B2428076 4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide CAS No. 690244-98-5](/img/structure/B2428076.png)

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide”, there are related studies that might provide some insights. For instance, a continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide . Another study reported a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .Aplicaciones Científicas De Investigación

Radiolabeling for AT1 Receptor Imaging

- Development of Radiolabeled Ligands : [11C]L-159,884 and [11C]L-162,574, analogs of 4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide, were developed as potent and selective ligands for angiotensin II AT1 receptors. They were prepared through C-11 methylation and used for imaging studies (Hamill et al., 1996).

Anticancer Properties

- Modification as a PI3K Inhibitor : Alkylurea modification of a similar compound showed potent antiproliferative activities against cancer cell lines and reduced acute oral toxicity, suggesting potential as an effective anticancer agent with lower toxicity (Wang et al., 2015).

- Antimicrobial and Anticancer Applications : Derivatives of the compound exhibited significant antibacterial activity, highlighting its potential in antimicrobial and anticancer applications (Patel & Agravat, 2009).

- Synthesis for Anticancer Agents : Substituted 1,3,4-oxadiazolyl tetrahydropyridines were synthesized, incorporating the compound's moiety, and displayed moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).

- c-MET Inhibitors for Cancer Therapy : Derivatives were identified as potent c-MET inhibitors with high anticancer activity against tested cancer cell lines, suggesting their potential as effective cancer therapeutic agents (Jiang et al., 2016).

Other Applications

- Novel Sulfonylurea Derivatives : New N-{[4-(1,2,3-Triazol)pyridin-3-yl]sulfonyl}urea derivatives were synthesized and demonstrated significant potential for antitumor activity (Szafrański, Sławiński & Kawiak, 2017).

- Molecular Docking and DNA Binding Studies : A related compound was synthesized and evaluated for its binding properties with DNA, showing potential in the study of DNA interactions and effects on cell lines (Mushtaque et al., 2016).

Propiedades

IUPAC Name |

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-26-17-3-2-4-18(13-17)27(24,25)22-16-7-5-14(6-8-16)19(23)21-15-9-11-20-12-10-15/h2-13,22H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWOJWNOBFIIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2427993.png)

![4-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2427995.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2428005.png)

![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)

![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)

![Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2428016.png)